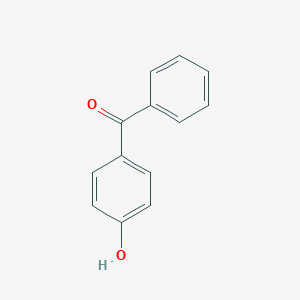

4-Hydroxybenzophenone

Overview

Description

4-Hydroxybenzophenone (4HBP, CAS 1137-42-4), also known as para-hydroxybenzophenone, is a benzophenone derivative characterized by a hydroxyl group at the para position of one aromatic ring. It is a metabolite of benzophenone (BP), formed via oxidation in mammals, and serves as a key intermediate in organic synthesis and pharmaceuticals, such as clomifene citrate . Structurally, 4HBP comprises two aromatic rings linked by a carbonyl group (C₆H₅-C(O)-C₆H₄-OH), with a molecular weight of 198.22 g/mol and a log octanol-water partition coefficient (log Kow) ranging from 2.67 to 3.07 . Its melting point is 132–135°C, and it exhibits moderate water solubility (406 mg/L), increasing in hot water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzophenone can be synthesized through several methods:

Condensation of Benzotrichloride with Phenol: This reaction occurs in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a 90% product.

Reaction with p-Bromophenol: In this method, p-bromophenol reacts in a 30% sodium hydroxide solution at 80-85°C, resulting in an 81% yield.

Industrial Production Methods:

Chemical Reactions Analysis

4-Hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions typically yield hydroxy derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reactions: Often involve halogenating agents like bromine or chlorine.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Hydroxy derivatives.

Substitution Products: Various substituted benzophenones.

Scientific Research Applications

4-Hydroxybenzophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the production of other chemical compounds.

Biology: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine: Acts as an intermediate in the synthesis of pharmaceuticals, such as clomifene citrate.

Industry: Employed in the manufacture of UV filters, cosmetics, and food packaging materials

Mechanism of Action

The mechanism of action of 4-Hydroxybenzophenone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone derivatives share structural similarities but differ in substituent positions, hydroxylation patterns, and functional groups, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 4HBP with its analogues:

Physicochemical Properties

| Compound | CAS No. | log Kow | Molecular Weight (g/mol) | Solubility (mg/L) | Key Structural Features |

|---|---|---|---|---|---|

| 4-Hydroxybenzophenone | 1137-42-4 | 2.67–3.07 | 198.22 | 406 | Para-hydroxyl on one aromatic ring |

| 2,4-Dihydroxybenzophenone (BP-1) | 131-55-5 | 2.96 | 214.22 | N/A | Hydroxyl groups at positions 2 and 4 |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | 131-57-7 | 3.82 | 228.25 | N/A | Methoxy at position 4, hydroxyl at 2 |

| 4,4'-Dihydroxybenzophenone | 611-99-4 | 2.19 | 214.20 | 1,910 | Hydroxyl groups at para positions |

| 3-Hydroxybenzophenone | 13020-57-0 | 2.67 | 198.22 | 896.5 | Hydroxyl at meta position |

Key Observations :

- Solubility: 4,4'-Dihydroxybenzophenone has higher aqueous solubility (1,910 mg/L) due to dual hydroxyl groups enhancing polarity .

- Stability: 4HBP undergoes solvent-dependent photodegradation, with faster aerobic degradation in acetonitrile than in 2-propanol due to solvent interactions with its excited triplet state .

Environmental Behavior and Toxicity

| Compound | 48-h LC50 (Planarians, mg/L) | Environmental Risk Quotient (RQ) | Key Metabolic Pathways |

|---|---|---|---|

| This compound | 4.0–4.5 | N/A | BP-3 metabolite |

| BP-1 | 1.3–1.5 | N/A | Direct environmental release |

| BP-3 | 0.9–1.1 | 0.8 | Metabolized to 4HBP and BP-1 |

| BP-4 | N/A | 2.7 | High persistence in water |

Key Findings :

- Toxicity : 4HBP exhibits moderate toxicity (LC50 = 4.0–4.5 mg/L) compared to BP-1 (LC50 = 1.3–1.5 mg/L) and BP-3 (LC50 = 0.9–1.1 mg/L) .

- Environmental Risk : BP-4 has the highest RQ (2.7), indicating significant ecological risk, whereas 4HBP’s risk remains unquantified .

- Human Exposure: 4HBP is detected in 83.8% of human urine samples, but its association with endometriosis is weaker than BP-1 (adjusted OR = 1.65 for BP-1 vs.

Biological Activity

4-Hydroxybenzophenone (4-OHBP) is a compound belonging to the benzophenone family, known for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its phenolic structure, which contributes to its biological properties. The compound is often used as a UV filter in sunscreens and plastics due to its ability to absorb UV radiation.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-OHBP. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of benzophenone, including 4-OHBP, displayed significant inhibitory activity against HL-60 (human promyelocytic leukemia), A-549 (lung carcinoma), and SW480 (colon carcinoma) cells, with IC50 values as low as 0.48 μM for some derivatives .

Table 1: Antitumor Activity of Benzophenone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-OHBP | HL-60 | 0.48 |

| 4-OHBP | A-549 | 0.82 |

| 4-OHBP | SW480 | 0.99 |

The mechanisms underlying these effects involve the modulation of key signaling pathways, including those related to apoptosis and cell proliferation. Network pharmacology analyses have identified several target genes such as AKT1 and CASP3 that are influenced by 4-OHBP .

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that it can inhibit the replication of various viruses, including HIV and herpes simplex virus (HSV). The compound acts as an enzyme inhibitor, preventing viral integration into host DNA .

Case Study: Antiviral Efficacy

A study demonstrated that 4-OHBP effectively reduced viral load in vitro by inhibiting key enzymes involved in the viral life cycle. The use of MTT assays confirmed its cytotoxicity towards infected cells, further supporting its potential as an antiviral agent .

3. Anti-inflammatory Effects

In addition to its antitumor and antiviral properties, 4-OHBP exhibits anti-inflammatory activity. It has been shown to inhibit lipopolysaccharide-induced nitric oxide production in macrophages, demonstrating its potential for treating inflammatory conditions .

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | IC50 (μM) |

|---|---|

| NO Production Inhibition | 8.8 - 18.1 |

Environmental Impact and Safety

While exploring the biological activities of 4-OHBP, it is crucial to consider its environmental impact. As a common UV filter in sunscreens, it poses potential risks to aquatic ecosystems through runoff. Studies have detected its presence in various environmental samples, raising concerns about bioaccumulation and toxicity to aquatic organisms .

Safety Profile

The safety profile of 4-OHBP indicates low acute toxicity; however, long-term exposure effects remain inadequately studied. Regulatory bodies are increasingly focusing on the assessment of such compounds in consumer products due to their widespread use and potential environmental persistence .

Q & A

Q. How do solvent polarity and proticity influence the photophysical behavior of 4HBP?

Level: Basic

Answer: Solvent polarity and proticity significantly affect 4HBP's excited-state dynamics. In aprotic solvents like acetonitrile, 4HBP exhibits strong fluorescence due to reduced deprotonation of its excited states. In protic solvents (e.g., water), excited-state deprotonation occurs, forming an anionic ground state that quenches fluorescence and inhibits photoactivity. Mixed solvents (e.g., acetonitrile/2-propanol) show intermediate behavior, with partial deprotonation and solvent-specific photochemical pathways . Methodologically, UV-vis absorption, fluorescence spectroscopy, and time-resolved techniques are critical for characterizing solvent-dependent transitions.

Q. What mechanisms underlie 4HBP's triplet-state reactivity in sensitizing pollutant degradation?

Level: Advanced

Answer: 4HBP's triplet state (T1) acts as a photosensitizer, transferring energy to molecular oxygen to generate singlet oxygen (¹O₂) or directly oxidizing substrates like phenol. In acetonitrile, the triplet-state quantum yield is high, with a rate constant of (6.6 ± 0.3) × 10⁷ M⁻¹ s⁻¹ for phenol oxidation. Computational studies (e.g., TD-DFT) and laser flash photolysis are essential to map energy levels and quantify reaction kinetics. Solvent choice is critical, as protic environments can deactivate the triplet state via hydrogen bonding .

Q. What analytical methods are recommended for detecting 4HBP in environmental matrices?

Level: Basic

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for quantifying 4HBP in sludge, water, or biological samples. Solid-phase extraction (SPE) improves sensitivity, while isotopic labeling (e.g., ¹³C analogs) aids in recovery validation. Recent studies report detection limits as low as 0.2 ng/g in placenta samples, emphasizing the need for rigorous matrix-matched calibration .

Q. How does prenatal 4HBP exposure impair neurodevelopment, and what models validate this?

Level: Advanced

Answer: Epidemiological studies link maternal 4HBP exposure to impaired hippocampal development and cognitive deficits in offspring. Mechanistically, 4HBP activates the PERK-eIF2α-CHOP pathway, inducing endoplasmic reticulum stress and disrupting neurogenesis. In vivo models (e.g., murine cohorts) combined with RNA-seq and immunohistochemistry are used to map hippocampal abnormalities. Dose-response studies in transgenic mice (e.g., PERK knockouts) further isolate molecular targets .

Q. How can fluorescence spectroscopy distinguish 4HBP from humic substance chromophores?

Level: Basic

Answer: 4HBP's fluorescence spectrum overlaps with humic substance "Peak C" (Ex/Em ~350/450 nm), but its narrower emission band and solvent-dependent Stokes shifts differentiate it. Synchronous fluorescence scans (Δλ = 50 nm) and excitation-emission matrix (EEM) analysis enhance resolution. Acetonitrile is preferred for 4HBP studies to avoid quenching artifacts common in aqueous humic samples .

Q. What computational approaches predict 4HBP's excited-state dynamics?

Level: Advanced

Answer: Combined TD-DFT and CASSCF calculations model 4HBP's S1→T1 intersystem crossing (ISC) and solvent-dependent n–π*/π–π* configurations. Solvent effects are incorporated via polarizable continuum models (PCM). Experimental validation using transient absorption spectroscopy confirms calculated ISC rates (~10¹¹ s⁻¹). Machine learning workflows are emerging to predict photodegradation pathways .

Q. What synthetic strategies optimize 4HBP-based photoinitiators for polymer chemistry?

Level: Basic

Answer: 4HBP is functionalized via urethane linkages (e.g., reacting with toluene diisocyanate) to create oligomeric photoinitiators (e.g., HTDTH). NMR and UV-vis spectroscopy confirm structural integrity, while gel permeation chromatography (GPC) monitors molecular weight. These initiators extend absorption to longer wavelengths (λmax ~350 nm), enhancing UV curing efficiency .

Q. How do molecular weight and substituents affect 4HBP derivatives' photoinitiation efficiency?

Level: Advanced

Answer: Bulky substituents (e.g., tertiary amines) red-shift absorption and reduce oxygen inhibition by enhancing radical stability. Time-resolved electron paramagnetic resonance (TR-EPR) quantifies radical pair lifetimes, while photo-DSC measures polymerization rates. For example, HTDTH derivatives achieve >90% monomer conversion under 365 nm irradiation, outperforming low-MW benzophenones .

Q. What in vitro assays assess 4HBP's endocrine-disrupting potential?

Level: Basic

Answer: Luciferase reporter assays (e.g., ERα-CALUX) quantify estrogen receptor agonism/antagonism. 4HBP's EC50 in ERα activation is ~2.7 μM, comparable to bisphenol A. Co-treatment with antagonists (e.g., ICI 182,780) confirms receptor specificity. OECD TG 455 guidelines recommend using HT-1080 or BG1Luc4E2 cells for standardized screening .

Q. How can conflicting data on 4HBP's environmental persistence be resolved?

Level: Advanced

Answer: Discrepancies arise from varying experimental conditions (e.g., light intensity, matrix composition). Meta-analyses using weighted least-squares regression account for covariates like pH and dissolved organic matter. Advanced degradation models (e.g., APEX) integrate QSAR-predicted rate constants and field data to refine half-life estimates (e.g., 4HBP t₁/₂: 2–14 days in surface waters) .

Properties

IUPAC Name |

(4-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFYZDNDJHZQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036684 | |

| Record name | 4-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-42-4 | |

| Record name | 4-Hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-hydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R2LWS0MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.